5-(4-nitrophenoxy)-2-(pyridin-4-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(4-Nitrophenoxy)-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes a nitrophenoxy group, a pyridinyl group, and an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenoxy)-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The reaction of 4-nitrophenol with a suitable halide to form 4-nitrophenoxy derivative.
Cyclization: The formation of the isoindole-dione core through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Coupling: The final step involves coupling the 4-nitrophenoxy derivative with the isoindole-dione core in the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenoxy)-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-aminophenoxy)-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-nitrophenoxy)-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenoxy)-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy and pyridinyl groups can form hydrogen bonds and π-π interactions with target molecules, leading to changes in their activity and function. The isoindole-dione core can also participate in various biochemical pathways, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Aminophenoxy)-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure but with an amino group instead of a nitro group.
5-(4-Methoxyphenoxy)-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in 5-(4-nitrophenoxy)-2-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione imparts unique electronic and steric properties, making it distinct from its analogs
Properties
Molecular Formula |
C19H11N3O5 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-(4-nitrophenoxy)-2-pyridin-4-ylisoindole-1,3-dione |
InChI |
InChI=1S/C19H11N3O5/c23-18-16-6-5-15(27-14-3-1-13(2-4-14)22(25)26)11-17(16)19(24)21(18)12-7-9-20-10-8-12/h1-11H |
InChI Key |
FLEDGSYOXUIDSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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